molecular formula C5H2BrNO3S B1443264 5-Bromo-2-nitrothiophene-3-carbaldehyde CAS No. 1093878-18-2

5-Bromo-2-nitrothiophene-3-carbaldehyde

Cat. No. B1443264
M. Wt: 236.05 g/mol
InChI Key: FSWWDXRRJRWFTC-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 1093878-18-2 . It has a molecular weight of 236.05 and its IUPAC name is 5-bromo-2-nitro-3-thiophenecarbaldehyde . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-nitrothiophene-3-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3 (2-8)5 (11-4)7 (9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

5-Bromo-2-nitrothiophene-3-carbaldehyde is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Applications in Photochemical Reactions The compound 5-Bromo-2-nitrothiophene-3-carbaldehyde has been utilized in synthetic organic chemistry, particularly in photochemical reactions. Notably, irradiation of halogenothiophenes, including derivatives of the mentioned compound, has been employed to produce phenyl derivatives. These reactions have been instrumental in synthesizing various organic molecules, with iodine-containing compounds demonstrating higher reactivity and stability under the reaction conditions compared to bromine-bearing counterparts (Antonioletti et al., 1986).

Biological Activity Assessment Research has also delved into assessing the biological activity of substituted thiophenes, including structures related to 5-Bromo-2-nitrothiophene-3-carbaldehyde. These studies have primarily focused on evaluating the minimum inhibitory concentration required to inhibit the growth of various microorganisms. The findings indicate a wide range of activities among the compounds, shedding light on their potential applications in developing antimicrobial agents (Morley & Matthews, 2006).

Innovations in Cyclopropanation The compound has been integral in the development of novel synthetic methodologies. An example is the domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane. This reaction, efficiently catalyzed by specific catalysts, enables access to 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives. The process boasts good yields and excellent diastereoselectivities, showcasing the compound's utility in creating complex organic molecules (Risi et al., 2013).

Exploring Novel Ring Transformations In the realm of heterocyclic chemistry, 5-Bromo-2-nitrothiophene-3-carbaldehyde-related structures have been involved in novel ring transformation studies. These investigations have led to the discovery of unexpected reaction products and pathways, enriching our understanding of chemical reactivity and mechanism in thiophene chemistry (Colburn et al., 1978).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

5-bromo-2-nitrothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWWDXRRJRWFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695079
Record name 5-Bromo-2-nitrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrothiophene-3-carbaldehyde

CAS RN

1093878-18-2
Record name 5-Bromo-2-nitrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-3-(dichloromethyl)-2-nitrothiophene (60.5 g, 208 mmol) and zinc chloride (113 g, 832 mmol) were stirred in refluxing formic acid (800 mL) overnight. After cooling to ambient temperature, water was added and the products extracted into EtOAc (4×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as an orange solid.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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